2-Pyridinecarbonitrile,5-(1-hydroxyethyl)-
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Overview
Description
2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- is a heterocyclic organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . . It is characterized by the presence of a pyridine ring substituted with a cyano group and a hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- typically involves the reaction of 2-pyridinecarbonitrile with an appropriate reagent to introduce the hydroxyethyl group. One common method is the reaction of 2-pyridinecarbonitrile with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production of 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-Pyridinecarbonitrile,5-(1-oxoethyl)-.
Reduction: Formation of 2-Pyridinecarbonitrile,5-(1-aminoethyl)-.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
5-(1-Hydroxyethyl)pyridine: Similar structure but without the cyano group, affecting its reactivity and applications.
2-Pyridinecarboxaldehyde: Contains an aldehyde group instead of a cyano group, leading to different chemical properties.
Uniqueness
2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- is unique due to the presence of both the cyano and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various research applications .
Properties
Molecular Formula |
C8H8N2O |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-(1-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)7-2-3-8(4-9)10-5-7/h2-3,5-6,11H,1H3 |
InChI Key |
FAJCHKLYSXVKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C#N)O |
Origin of Product |
United States |
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